Potent Activity Against Fluoroquinolone-Resistant MRSA vs. Standard-of-Care Antibiotics
Deoxynybomycin (DNM) demonstrates superior in vitro potency against fluoroquinolone-resistant (FQR) methicillin-resistant Staphylococcus aureus (MRSA) compared to standard-of-care antibiotics. Against FQR MRSA strain NRS3, DNM has a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL, which is significantly lower than vancomycin, daptomycin, and linezolid [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.03 μg/mL |
| Comparator Or Baseline | Vancomycin: 8 μg/mL; Daptomycin: 8 μg/mL; Linezolid: 0.5 μg/mL |
| Quantified Difference | DNM MIC is 267-fold lower than vancomycin/daptomycin and 17-fold lower than linezolid |
| Conditions | FQR MRSA strain NRS3 (GyrA S84L, ParC S80F) |
Why This Matters
For researchers procuring compounds to study FQR MRSA, this ~267-fold potency advantage over vancomycin ensures robust in vitro efficacy at much lower concentrations, reducing off-target effects and enabling more sensitive mechanistic studies.
- [1] Parkinson EI, Bair JS, Nakamura BA, Lee HY, Kuttab HI, Southgate EH, Lezmi S, Lau GW, Hergenrother PJ. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria. Nat Commun. 2015 Apr 24;6:6947. View Source
